molecular formula C18H26N2O2 B1586501 cis-5-Benzyl-2-Boc-hexahydropyrrolo[3,4-c]pyrrole CAS No. 370879-56-4

cis-5-Benzyl-2-Boc-hexahydropyrrolo[3,4-c]pyrrole

Cat. No. B1586501
M. Wt: 302.4 g/mol
InChI Key: WUEVXPVJRUPJLC-IYBDPMFKSA-N
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Description

“Cis-5-Benzyl-2-Boc-hexahydropyrrolo[3,4-c]pyrrole” is a chemical compound . It is also known as “cis-tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate” and "(3aR,6aS)-tert-butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate" .


Molecular Structure Analysis

The molecule contains a total of 50 bonds, including 24 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 eight-membered ring, 1 (thio-) carbamate (aliphatic), 1 tertiary amine (aliphatic), and 2 Pyrrolidines .


Physical And Chemical Properties Analysis

The physical and chemical properties such as density, melting point, boiling point, structure, formula, and molecular weight of “cis-5-Benzyl-2-Boc-hexahydropyrrolo[3,4-c]pyrrole” can be found on various chemical databases .

Scientific Research Applications

  • Pharmaceutical Chemistry

    • Pyrrole is a biologically active scaffold possessing diverse activities. It’s found in many natural products and marketed drugs known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial and many more .
    • The methods of application or experimental procedures vary widely depending on the specific drug and its intended use. Typically, these involve chemical synthesis of the pyrrole ring system, followed by various modifications to add different pharmacophores .
    • The outcomes also vary widely, but in general, drugs containing a pyrrole ring system have shown significant therapeutic effects against several diseases or disorders .
  • Organocatalysis

    • Pyrrole rings are often synthesized using organocatalytic approaches, which provide a new alternative from the perspective of synthetic efficiency, as well as from the green chemistry point of view .
    • The methods of application or experimental procedures typically involve the use of organocatalysts to facilitate the construction of the pyrrole ring .
    • The outcomes of these approaches have been the development of a vast array of synthetic procedures for constructing pyrrole rings .

Safety And Hazards

The safety data sheet for “cis-5-Benzyl-2-Boc-hexahydropyrrolo[3,4-c]pyrrole” can be viewed and downloaded for free at Echemi.com . It is advised to use this compound only for R&D purposes and not for medicinal, household, or other uses .

properties

IUPAC Name

tert-butyl (3aR,6aS)-2-benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-18(2,3)22-17(21)20-12-15-10-19(11-16(15)13-20)9-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3/t15-,16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUEVXPVJRUPJLC-IYBDPMFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CN(CC2C1)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CN(C[C@H]2C1)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363897
Record name tert-Butyl (3aR,6aS)-5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-5-Benzyl-2-Boc-hexahydropyrrolo[3,4-c]pyrrole

CAS RN

370879-56-4
Record name tert-Butyl (3aR,6aS)-5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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